7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine
CAS No.: 368839-12-7
Cat. No.: VC5117617
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.061
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 368839-12-7 |
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Molecular Formula | C8H8BrNO2 |
Molecular Weight | 230.061 |
IUPAC Name | 6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine |
Standard InChI | InChI=1S/C8H8BrNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2 |
Standard InChI Key | RSBPTTBZKJYYLM-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=C(C(=C2)Br)N |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzodioxin core (a benzene ring fused to a 1,4-dioxane ring) with a bromine atom at position 7 and an amine group at position 6. This arrangement confers distinct electronic and steric properties:
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Bicyclic Framework: Enhances stability and influences reactivity due to partial saturation of the dioxane ring .
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Bromine Substituent: Introduces electrophilic character, facilitating cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.
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Amine Group: Provides a site for functionalization via acylation, alkylation, or condensation reactions .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 368839-12-7 | |
Molecular Formula | C₈H₈BrNO₂ | |
Molecular Weight | 230.061 g/mol | |
Purity (Commercial) | 95%–97% |
Synthesis and Purification
Bromination of 2,3-Dihydro-1,4-benzodioxin-6-amine
The primary synthetic route involves brominating 2,3-dihydro-1,4-benzodioxin-6-amine under controlled conditions. Key steps include:
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Reagent Selection: N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in inert solvents like dichloromethane or tetrahydrofuran.
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Regioselectivity: Bromination occurs preferentially at the 7-position due to electron-donating effects of the amine group .
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Purification: Recrystallization from ethanol or chromatography on silica gel yields >95% purity .
Alternative Pathways
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Hydrochloride Salt Formation: Reaction with HCl produces 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride (CAS 297757-46-1), a crystalline derivative with improved solubility in polar solvents .
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Acylation: Treatment with chloroacetyl chloride yields N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide, expanding utility in peptide-mimetic drug design.
Derivatives and Functionalization
Hydrochloride Salt
The hydrochloride derivative (C₈H₈BrNO₂·HCl, MW 266.52 g/mol) is commercially available for research applications . Its enhanced stability makes it preferable for long-term storage and reactions requiring acidic conditions.
Table 2: Hydrochloride Salt Properties
Chloroacetamide Derivative
N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide (CAS 923205-32-7) exemplifies the compound’s role as a synthetic intermediate. Its synthesis involves reacting the parent amine with chloroacetyl chloride in dimethylformamide (DMF), achieving yields >80%.
Research and Biological Applications
Material Science
The compound’s rigid bicyclic structure and bromine atom make it a candidate for:
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Ligand Design: Coordination with transition metals in catalysis .
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Polymer Modification: Incorporation into epoxy resins to enhance thermal stability.
Supplier | Purity | Price (1g) | Delivery Time |
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CymitQuimica | 97% | €326.00 | 28 Apr 2025 |
Aladdin Scientific | 95% | $792.00 | 04 Jun 2025 |
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